2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-15(2)16-6-8-18(9-7-16)24-12-11-23(20(24)26)14-19(25)22-13-17-5-3-4-10-21-17/h3-10,15H,11-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTIPNQBYCNIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide , with a molecular formula of and a molecular weight of approximately 338.41 g/mol, is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesis methods, and structure-activity relationships.
Chemical Structure
The compound features an imidazolidinone core, which is often associated with various pharmacological activities. The presence of a 4-isopropylphenyl group enhances lipophilicity, potentially influencing its pharmacokinetic properties.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The imidazolidinone structure is known for its ability to inhibit specific enzymes that may contribute to its antimicrobial effects.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. It has been noted for its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. The mechanism of action is believed to involve the disruption of cellular signaling pathways related to growth and survival .
Synthesis Methods
The synthesis of 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide can be achieved through various methods, including:
- Condensation Reactions : Utilizing appropriate reagents to form the imidazolidinone core.
- Substitution Reactions : Introducing the pyridin-2-ylacetamide moiety through nucleophilic substitution.
- Optimization Techniques : Employing catalysts and solvents to enhance yield and selectivity during synthesis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key structural features influencing its activity include:
| Structural Feature | Influence on Activity |
|---|---|
| Imidazolidinone Core | Associated with enzyme inhibition |
| 4-Isopropylphenyl Group | Enhances lipophilicity and membrane permeability |
| Pyridin-2-yl Moiety | Contributes to interaction with specific biological targets |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study 1 : Showed significant reduction in tumor size in xenograft models when administered at specific dosages.
- Study 2 : Demonstrated potent antibacterial activity against resistant strains, suggesting potential therapeutic applications in treating infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs from the evidence:
Key Observations:
Inferred Pharmacological Implications
- Target Compound : The isopropyl group’s hydrophobicity may favor interactions with hydrophobic binding pockets in enzymes or receptors. The pyridine moiety could facilitate π-π stacking or coordination with metal ions in active sites.
- Chlorophenyl Analog () : The electron-withdrawing chlorine atom might stabilize the compound against oxidative metabolism but could reduce bioavailability due to higher crystallinity .
Broader Context: Acetamide Derivatives in Drug Discovery
Other acetamide-based compounds in the evidence include:
- Triazole-containing analogs (): These exhibit pyrimidine and triazole moieties, often targeting kinases like BCR-ABL (e.g., imatinib analogs). Their synthesis yields (~30%) and purity profiles suggest challenges in scalability compared to imidazolidinone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
